Ethyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-[2-[6-(furan-2-carbonylamino)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S/c1-2-27-18(26)23-9-7-22(8-10-23)16(24)12-29-15-6-5-14(20-21-15)19-17(25)13-4-3-11-28-13/h3-6,11H,2,7-10,12H2,1H3,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVIAVZPYGQCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 435.5 g/mol. The structure includes a piperazine ring, which is often associated with various biological activities, making it a valuable scaffold in drug development.
The mechanism of action for this compound is hypothesized to involve interaction with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to modulation of various biological processes, including:
- Anticancer Activity : The compound may inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis.
- Anti-inflammatory Effects : It could potentially reduce inflammation by inhibiting pro-inflammatory cytokines.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that pyridazine derivatives showed cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyridazine core can enhance activity against specific tumors .
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been documented. For example, thiazole-linked piperazine derivatives have shown effectiveness in reducing inflammation markers in vitro, indicating that similar mechanisms may be at play for the compound .
Case Studies and Research Findings
- Study on Pyridazine Derivatives : A comprehensive review highlighted the therapeutic potential of pyridazine derivatives, including their ability to inhibit cancer cell growth and modulate inflammatory responses . This reinforces the hypothesis that this compound may exhibit similar properties.
- Mechanistic Insights : Molecular dynamics simulations have been employed to elucidate the interactions between pyridazine derivatives and their biological targets. These studies suggest that hydrophobic interactions play a crucial role in binding affinity and subsequent biological activity .
Data Table: Biological Activities and Mechanisms
Scientific Research Applications
The compound exhibits significant biological activity, particularly in the fields of oncology and inflammation. Its mechanisms of action are hypothesized to involve interactions with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Anticancer Activity
Research indicates that compounds similar to Ethyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate exhibit notable anticancer properties. For instance:
- Cytotoxic Effects : A study demonstrated that pyridazine derivatives showed cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyridazine core can enhance activity against specific tumors.
- Mechanisms of Action : The compound may inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis. This is supported by findings that similar compounds have demonstrated the ability to modulate apoptotic pathways in cancer cells.
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has also been documented:
- Reduction of Inflammatory Markers : Studies have shown that thiazole-linked piperazine derivatives effectively reduce inflammation markers in vitro, indicating potential for similar mechanisms in this compound.
Case Studies and Research Findings
- Study on Pyridazine Derivatives : A comprehensive review highlighted the therapeutic potential of pyridazine derivatives, including their ability to inhibit cancer cell growth and modulate inflammatory responses. This reinforces the hypothesis that this compound may exhibit similar properties.
- Molecular Dynamics Simulations : Research utilizing molecular dynamics simulations has elucidated interactions between pyridazine derivatives and their biological targets. These studies suggest that hydrophobic interactions play a crucial role in binding affinity and subsequent biological activity.
Q & A
Basic: What are the key steps and challenges in synthesizing this compound?
Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the pyridazine core. Key steps include:
- Thioether formation : Coupling a pyridazin-3-yl thiol intermediate with an acetyl chloride derivative under basic conditions (e.g., NaH in DMF) .
- Amidation : Introducing the furan-2-carboxamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Piperazine functionalization : Ethyl chloroformate is used to introduce the piperazine-1-carboxylate moiety .
Challenges : Competing side reactions (e.g., over-acylation) and purification difficulties due to polar intermediates. Reaction monitoring via TLC and iterative column chromatography are critical for isolating high-purity products .
Basic: How is the compound characterized for structural confirmation?
Answer:
Structural validation relies on:
- NMR spectroscopy : H and C NMR confirm the integration of the furan, pyridazine, and piperazine moieties. For example, the thioacetyl group typically shows a singlet at ~δ 3.8 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., calculated [M+H]⁺ for C₂₀H₂₂N₆O₅S: 458.14) .
- IR spectroscopy : Key peaks include C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) from the amide group .
Advanced: How can computational modeling optimize reaction pathways for this compound?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches can:
- Predict intermediates and transition states for thioether/acylation steps, reducing trial-and-error experimentation .
- Solvent effects (e.g., DMF vs. THF) on reaction kinetics can be modeled using COSMO-RS to optimize yields .
- Docking studies (AutoDock Vina) may pre-screen binding affinity with biological targets (e.g., kinase enzymes), guiding synthetic priorities .
Advanced: How to resolve contradictions in spectral data during characterization?
Answer:
Discrepancies (e.g., unexpected H NMR splitting) require:
- Variable-temperature NMR : To assess dynamic effects (e.g., hindered rotation in amide bonds) .
- 2D experiments : HSQC and HMBC clarify through-space correlations, especially for overlapping piperazine signals .
- X-ray crystallography : For unambiguous confirmation of stereochemistry if crystalline derivatives are obtainable .
Basic: What stability considerations are critical for experimental handling?
Answer:
- pH stability : The compound may hydrolyze in acidic/basic conditions; test stability via HPLC at pH 2–9 .
- Thermal stability : TGA/DSC analysis reveals decomposition above ~200°C. Store at –20°C under inert atmosphere .
- Light sensitivity : The furan moiety is prone to photodegradation; use amber vials and limit UV exposure .
Advanced: How to design assays for evaluating biological activity?
Answer:
- Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR or MAPK) to quantify IC₅₀ values .
- Cellular uptake : Fluorescent tagging (e.g., BODIPY) coupled with confocal microscopy tracks intracellular localization .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess CYP450 interactions .
Advanced: What strategies address low solubility in pharmacological studies?
Answer:
- Co-solvent systems : Use DMSO/PEG 400 mixtures (<5% DMSO to avoid cytotoxicity) .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability .
- Salt formation : Synthesize oxalate or hydrochloride salts for improved aqueous solubility .
Basic: What analytical methods assess purity for publication standards?
Answer:
- HPLC : Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to achieve >98% purity .
- Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
- Karl Fischer titration : Confirm residual solvent content (e.g., DMF) <0.1% .
Advanced: How to troubleshoot low yields in the amidation step?
Answer:
- Activation optimization : Replace EDC/HOBt with DCC/DMAP for sterically hindered substrates .
- Solvent screening : Switch from DMF to CH₂Cl₂ to reduce side reactions .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 30 min at 100°C .
Advanced: What are the ethical and safety protocols for handling this compound?
Answer:
- Toxicity screening : Follow OECD 423 guidelines for acute oral toxicity in preclinical models .
- Waste disposal : Neutralize acidic/basic byproducts before incineration .
- PPE : Use nitrile gloves, fume hoods, and respiratory protection for powdered forms due to irritant risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
